8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
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Overview
Description
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that PARP-1 could be a potential target.
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Result of Action
It is known that this compound is used in the synthesis of pharmaceutical compounds for the prevention or treatment of PARP-1-associated diseases , suggesting that it may have a role in modulating the activity of this enzyme.
Biochemical Analysis
Biochemical Properties
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of isoquinolinone derivatives and pharmaceutical compounds. It interacts with enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is associated with DNA repair mechanisms and cellular stress responses . The interaction between this compound and PARP-1 involves the inhibition of the enzyme’s activity, thereby influencing cellular processes related to DNA repair and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP-1, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and proliferation . Additionally, it affects the expression of genes involved in DNA repair, cell survival, and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PARP-1. The compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, this compound may also interact with other proteins involved in DNA repair and cell cycle regulation, amplifying its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under refrigerated conditions, maintaining its biochemical properties for extended periods . Upon exposure to room temperature, it may undergo gradual degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of PARP-1 activity and persistent DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PARP-1 activity, leading to reduced tumor growth and enhanced sensitivity to chemotherapy . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cellular stress responses. It interacts with enzymes such as PARP-1, influencing the synthesis of poly (ADP-ribose) chains and modulating metabolic flux . The compound’s effects on metabolite levels include the accumulation of DNA damage markers and alterations in nucleotide pools, reflecting its impact on cellular metabolism and DNA repair processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PARP-1 and other proteins involved in DNA repair . This interaction facilitates its distribution to sites of DNA damage, where it exerts its inhibitory effects on PARP-1 activity and promotes DNA repair inhibition .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles involved in DNA repair and cellular stress responses . This localization is crucial for its inhibitory effects on PARP-1 and its role in modulating DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with various reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the diazabicyclo compound to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicyclo compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-40-3 |
Source
|
Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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